molecular formula C10H11BrO B13025020 4-(3-Bromopropyl)benzaldehyde

4-(3-Bromopropyl)benzaldehyde

Cat. No.: B13025020
M. Wt: 227.10 g/mol
InChI Key: PBSSLOVVHKFJSW-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehydes and Haloalkyl Moieties in Advanced Organic Synthesis

Aryl aldehydes, characterized by an aldehyde group attached to an aromatic ring, are a cornerstone of organic synthesis. wisdomlib.org They serve as crucial intermediates in the production of a wide array of organic compounds, including pharmaceuticals and dyes. wisdomlib.org Their reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various reactions, such as the Wittig reaction, aldol (B89426) condensation, and the synthesis of Schiff bases. wisdomlib.org The aldehyde functional group is highly versatile and can be readily transformed into other functional groups, further expanding its synthetic utility. iitk.ac.in

Similarly, haloalkyl moieties, which are alkyl chains containing one or more halogen atoms, play a pivotal role in modern organic chemistry. studypug.com The presence of a halogen atom introduces a polar carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to many substitution and elimination reactions. studypug.com Furthermore, the incorporation of haloalkyl groups can significantly influence the physical and biological properties of a molecule, a strategy often employed in drug discovery and materials science. wikipedia.orgbyjus.com

Rationale for Investigating 4-(3-Bromopropyl)benzaldehyde in Academic Contexts

The unique structure of this compound, which combines the functionalities of both aryl aldehydes and haloalkanes, is the primary reason for its investigation in academic research. This dual reactivity allows for selective and sequential chemical transformations. For instance, the aldehyde group can be reacted while leaving the bromopropyl chain intact, or vice versa. This orthogonality enables the construction of complex molecular architectures from a relatively simple starting material.

Researchers are exploring the use of this compound as a precursor for synthesizing a variety of heterocyclic compounds and other novel organic structures. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable tool for developing new synthetic methodologies.

Scope and Objectives of Scholarly Research on this compound

Current scholarly research on this compound is focused on several key areas. A primary objective is to fully elucidate its chemical reactivity and explore its potential as a versatile synthon. This includes studying its behavior in various reaction conditions and with a diverse range of reagents.

Another significant area of research is its application in the synthesis of biologically active molecules and functional materials. The bromopropyl group can act as a linker to attach the benzaldehyde (B42025) moiety to other molecules or surfaces, a technique valuable in the development of new drugs and materials with specific properties. For example, it can be used in the synthesis of compounds for medicinal chemistry applications. enamine.net

Furthermore, investigations into the synthesis of this compound itself are ongoing, with the aim of developing more efficient and environmentally friendly production methods.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H11BrO chemsrc.comnih.gov
Molecular Weight 227.10 g/mol chemsrc.comnih.gov
CAS Number 1184723-12-3 chemsrc.combldpharm.com

Note: Data for boiling point and density for the specific compound this compound is limited. The provided boiling point of a related compound, 4-(3-Bromopropyl)-2-(trifluoromethyl)benzaldehyde, is 302.3±42.0 °C (Predicted). chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-(3-bromopropyl)benzaldehyde

InChI

InChI=1S/C10H11BrO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8H,1-2,7H2

InChI Key

PBSSLOVVHKFJSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCBr)C=O

Origin of Product

United States

Reactivity and Fundamental Reaction Mechanisms of 4 3 Bromopropyl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group, attached to the benzene (B151609) ring, is characterized by a polarized carbon-oxygen double bond. The carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The aromatic ring influences this reactivity through resonance and inductive effects.

Nucleophilic Addition Reactions of the Benzaldehyde (B42025) Moiety

The cornerstone of aldehyde reactivity is the nucleophilic addition reaction. researchgate.netyoutube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. researchgate.netlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. researchgate.netyoutube.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon, which rehybridizes from sp² to sp³. libretexts.org

Protonation: The resulting negatively charged oxygen atom (alkoxide) is protonated by an acid source (like water or added acid) to give the final alcohol product. libretexts.org

Aromatic aldehydes like the benzaldehyde moiety in 4-(3-Bromopropyl)benzaldehyde are generally less reactive than aliphatic aldehydes. libretexts.orglibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the benzene ring, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.orgwyzant.com Nevertheless, a variety of strong nucleophiles can readily react.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Intermediate Product Final Product Product Class
Grignard Reagent (R-MgBr) Magnesium Alkoxide Secondary Alcohol Alcohol
Organolithium (R-Li) Lithium Alkoxide Secondary Alcohol Alcohol
Cyanide Ion (NaCN/HCN) Alkoxide Cyanohydrin Cyanohydrin

Condensation Reactions and Schiff Base Formation

When neutral nucleophiles, particularly primary amines, react with the aldehyde group, the initial addition is often followed by a dehydration (elimination of water) step. This condensation reaction leads to the formation of a carbon-nitrogen double bond, known as an imine or, more commonly when derived from an aromatic aldehyde, a Schiff base. researchgate.netekb.eg

The mechanism involves two key stages:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the carbonyl carbon, forming a zwitterionic intermediate that quickly rearranges to a neutral carbinolamine. ijacskros.com

Dehydration: The carbinolamine is unstable and, typically under acid catalysis, eliminates a molecule of water to form the stable imine product. ijacskros.com

These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction. nih.govrsc.org Schiff bases are crucial intermediates in the synthesis of many pharmaceuticals and biologically active compounds. researchgate.netekb.eg

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. Common laboratory oxidants for this purpose include:

Potassium permanganate (B83412) (KMnO₄) sphinxsai.com

Chromium trioxide (CrO₃) in the Jones reagent

Tollens' reagent (Ag(NH₃)₂⁺), which provides a classic qualitative test for aldehydes

Potassium dichromate (K₂Cr₂O₇)

The oxidation of this compound would yield 4-(3-Bromopropyl)benzoic acid. Phase transfer catalysis can be employed to facilitate the oxidation by permanganate in non-polar solvents, often resulting in high yields. researchgate.net

Reduction: Conversely, the aldehyde group is readily reduced to a primary alcohol. This involves the addition of two hydrogen atoms across the carbonyl double bond. Standard reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni)

Reduction of this compound yields [4-(3-Bromopropyl)phenyl]methanol. Sodium borohydride is often preferred for its selectivity, as it will reduce the aldehyde without affecting the bromoalkyl chain or the aromatic ring. rsc.org

Bromoalkyl Chain Reactivity

The 3-bromopropyl group provides a second site for chemical modification. The carbon atom bonded to the bromine is electrophilic because bromine is an effective leaving group. This functionality primarily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ1/Sₙ2) Reactions Involving the Bromopropyl Group

The 3-bromopropyl group is a primary alkyl halide. As such, its nucleophilic substitution reactions are dominated by the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. masterorganicchemistry.commasterorganicchemistry.com

Sₙ2 Mechanism: The Sₙ2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.commasterorganicchemistry.com Bond formation and bond breaking occur simultaneously through a single transition state. masterorganicchemistry.com The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.comvanderbilt.edu

Rate Law: Rate = k[R-Br][:Nu⁻]

Due to the primary nature of the carbon and the lack of steric hindrance, the Sₙ1 (Substitution, Nucleophilic, Unimolecular) pathway is highly disfavored. masterorganicchemistry.com The Sₙ1 mechanism involves the formation of a primary carbocation intermediate, which is energetically unstable and thus unlikely to form.

Table 2: Sₙ2 Reaction Characteristics for the Bromopropyl Group

Feature Description
Mechanism Concerted (single step)
Kinetics Second-order
Substrate Primary alkyl halide (favored)
Nucleophile Favored by strong, unhindered nucleophiles (e.g., I⁻, HS⁻, CN⁻, N₃⁻)

| Solvent | Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) |

Elimination Reactions (E1/E2) Leading to Olefinic Products

In the presence of a strong base, the bromoalkyl chain can undergo an elimination reaction to form an alkene, specifically 4-allylbenzaldehyde. This reaction competes with nucleophilic substitution.

E2 Mechanism: Similar to substitution, the primary alkyl halide structure strongly favors the E2 (Elimination, Bimolecular) mechanism. dalalinstitute.commasterorganicchemistry.com The E2 reaction is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms. youtube.comiitk.ac.inyoutube.com For the reaction to occur, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. masterorganicchemistry.comiitk.ac.in

Rate Law: Rate = k[R-Br][Base]

The E2 reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) which are poor nucleophiles and thus less likely to participate in the competing Sₙ2 reaction. dalalinstitute.com Higher temperatures also tend to favor elimination over substitution. masterorganicchemistry.com

The E1 (Elimination, Unimolecular) mechanism, which proceeds through a carbocation intermediate, is not a significant pathway for this primary alkyl halide due to the instability of the primary carbocation. dalalinstitute.commasterorganicchemistry.com

Table 3: Comparison of Sₙ2 and E2 Reactions at the Bromopropyl Group

Reaction Reagent Type Typical Reagents Conditions Major Product
Sₙ2 Strong, unhindered nucleophile NaCN, NaN₃, NaSH Lower temperatures Substitution product

| E2 | Strong, hindered base | KOC(CH₃)₃, DBU | Higher temperatures | Elimination product (alkene) |

Radical Reactions and Their Propagation Pathways

The presence of a bromine atom on the propyl chain of this compound makes it a potential substrate for radical reactions. The carbon-bromine bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis, generating a primary alkyl radical.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, which then abstracts the bromine atom from this compound to form a carbon-centered radical.

Propagation: The resulting radical can then participate in a variety of propagation steps. One common pathway is reaction with a radical scavenger or a hydrogen donor to terminate the chain. Alternatively, it can undergo intermolecular reactions, such as addition to an alkene, or intramolecular reactions. The stability of the radical intermediate plays a crucial role in determining the reaction pathway. Primary radicals are relatively unstable and will readily react.

A key propagation pathway to consider is radical cyclization, where the radical center attacks the aromatic ring. However, the formation of a spirocyclic intermediate via a 5-endo-trig cyclization is generally disfavored according to Baldwin's rules. A more plausible, though still challenging, pathway would be an intermolecular reaction with another molecule or a trapping agent.

Interplay Between Aldehyde and Bromoalkyl Functionalities

The dual functionality of this compound allows for a fascinating interplay between the electrophilic aldehyde carbon and the electrophilic carbon of the bromoalkyl chain, as well as the potential for the bromine to act as a leaving group.

Intramolecular reactions are highly probable for this molecule. Under nucleophilic conditions, the aldehyde can be converted into a nucleophile, which can then attack the carbon bearing the bromine atom. For instance, conversion of the aldehyde to an enolate or a related nucleophilic species could initiate an intramolecular cyclization to form a six-membered ring.

Another significant pathway is intramolecular cyclization under conditions that favor nucleophilic attack on the aldehyde. For example, in the presence of a reducing agent that can selectively reduce the aldehyde to an alcohol, the resulting alkoxide could undergo an intramolecular Williamson ether synthesis to form a cyclic ether.

The following table summarizes potential intramolecular cyclization products:

Reactant/ReagentIntermediate/Key StepProduct Type
This compound / Base (e.g., LDA)Enolate formation followed by intramolecular SN2Tetralone derivative
This compound / Reducing agent, BaseAlkoxide formation followed by intramolecular SN2Chromane derivative
This compound / Grignard reagentGrignard addition, then intramolecular SN2Substituted chromane

The presence of two distinct electrophilic centers—the aldehyde carbon and the carbon attached to the bromine—allows for chemo- and regioselective transformations. The choice of reagent and reaction conditions can dictate which functional group reacts.

Chemoselectivity: Strong, hard nucleophiles (like Grignard reagents or organolithium compounds) will preferentially attack the more electrophilic and sterically accessible aldehyde carbonyl. Softer nucleophiles might favor substitution at the bromoalkyl chain. Protecting group strategies can also be employed to achieve high chemoselectivity. For example, converting the aldehyde to an acetal (B89532) would allow for selective reactions at the C-Br bond.

Mechanistic Investigations through Advanced Spectroscopic and Computational Methods

Detailed mechanistic insights into the reactions of this compound can be gained through a combination of advanced spectroscopic and computational techniques.

Spectroscopic Methods:

NMR Spectroscopy (1H, 13C): Can be used to identify reaction intermediates and final products, providing crucial structural information. In-situ NMR monitoring can track the progress of a reaction over time.

Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of the aldehyde carbonyl peak (around 1700 cm-1) and the appearance of new functional groups.

Mass Spectrometry (MS): Allows for the determination of the molecular weights of intermediates and products, helping to confirm proposed structures.

Computational Methods:

Density Functional Theory (DFT): DFT calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the feasibility of different mechanistic routes. This can help to rationalize observed product distributions and predict the outcomes of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic aspects of the reactions, including conformational changes and solvent effects that can influence reactivity and selectivity.

These advanced methods, while not yet extensively applied to this specific molecule in published literature, represent powerful tools for elucidating the complex and nuanced reactivity of this compound.

4 3 Bromopropyl Benzaldehyde As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The dual reactivity of 4-(3-bromopropyl)benzaldehyde, stemming from its aldehyde and alkyl bromide functionalities, provides a powerful platform for the synthesis of diverse and complex organic structures. These functional groups can be addressed either sequentially or simultaneously, offering chemists a high degree of control over the assembly of intricate molecular frameworks.

Macrocyclization and Oligomerization Strategies

The synthesis of macrocycles, cyclic molecules with large rings, is a significant area of chemical research due to their unique properties and applications in areas such as host-guest chemistry, catalysis, and medicinal chemistry. The distinct reactivity of the aldehyde and bromopropyl groups in this compound makes it an attractive building block for macrocyclization reactions. The aldehyde can participate in reactions such as imine formation, Wittig reactions, or aldol (B89426) condensations to form one part of the cyclic structure, while the bromopropyl group can undergo nucleophilic substitution to close the ring.

While direct examples of macrocyclization solely using this compound are not extensively documented in readily available literature, the principles of using such bifunctional linkers are well-established. For instance, a "platform" aromatic building block bearing both a nucleophilic hydroxyl group and an electrophilic carbonyl group can be functionalized sequentially to build linear precursors that are then cyclized to form macrocycles. cam.ac.uk This approach highlights the potential of this compound, where the aldehyde serves as the electrophilic site and the bromopropyl group can be reacted with a nucleophile to achieve cyclization.

In the realm of oligomerization, which involves the linking of a few monomer units, derivatives of this compound have been utilized. For example, cationic oligomeric surfactants have been synthesized from p-(bromopropyl)benzaldehyde, a closely related compound. This demonstrates the utility of the bromopropyl benzaldehyde (B42025) scaffold in building up short-chain molecular assemblies with specific functions.

Polymer Synthesis and Post-Polymerization Functionalization

The aldehyde and bromopropyl moieties of this compound also lend themselves to the synthesis and modification of polymers. The aldehyde group can be a key component in polymerization reactions, such as condensation polymerizations with amines to form polyimines. Alternatively, the bromopropyl group can be used to attach the benzaldehyde unit as a pendant group onto a pre-existing polymer backbone through nucleophilic substitution reactions.

Polymers bearing pendant aldehyde groups are of significant interest due to the aldehyde's versatile reactivity, which allows for a wide range of post-polymerization modifications. utexas.edu These modifications can be used to introduce new functionalities, alter the physical properties of the polymer, or attach other molecules such as drugs or biomolecules. For example, a polymer with pendant benzaldehyde groups derived from this compound could be functionalized through reactions like Wittig olefination or reductive amination. nih.gov

The bromopropyl group itself can also be the site of post-polymerization modification. For instance, a polymer synthesized with this compound as a comonomer could be cross-linked by reacting the pendant bromopropyl groups with a difunctional nucleophile. This ability to readily functionalize the resulting polymer makes this compound a valuable monomer for creating advanced polymeric materials with tailored properties. mcmaster.ca

Precursor for Advanced Functional Molecules and Materials

The unique structural characteristics of this compound make it an excellent starting material for the synthesis of a variety of advanced functional molecules and materials, including novel ligands for coordination chemistry and sophisticated organocatalysts.

Design and Synthesis of Novel Ligands and Coordination Compounds

The aldehyde group of this compound is a convenient handle for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between an aldehyde or ketone and a primary amine. Schiff base ligands are widely used in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govsemanticscholar.orgsemanticscholar.orgscielo.org.za

By reacting this compound with various amines, a diverse library of Schiff base ligands can be generated. The resulting ligands possess a chelating imine group and a pendant bromopropyl group. This pendant group can be further functionalized, for example, by reaction with another coordinating group to create a multidentate ligand capable of forming highly stable and structurally complex coordination compounds. ijcrr.comresearchgate.netuomustansiriyah.edu.iq The nature of the amine used in the Schiff base formation and any subsequent modifications of the bromopropyl group allows for fine-tuning of the electronic and steric properties of the resulting ligand, which in turn influences the properties of the metal complex.

Furthermore, the benzaldehyde moiety itself can directly coordinate to metal centers in certain instances, particularly with iron(III) complexes of substituted salicylaldehydes where the aldehyde oxygen participates in chelation. mdpi.com This suggests that ligands derived from this compound could exhibit interesting and versatile coordination behavior.

The bifunctional nature of this compound also makes it a potential precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The aldehyde and bromopropyl groups could be modified to contain appropriate coordinating functionalities, allowing the molecule to act as a linker in the formation of these porous materials. doaj.orgresearchgate.netresearchgate.netrsc.orgtum.de

Development of Organocatalysts and Transition Metal Ligands

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis. The structural features of this compound make it a candidate for the development of novel organocatalysts. For example, the aldehyde group can be converted into a catalytically active moiety, such as an enamine or iminium ion, which are key intermediates in many organocatalytic transformations. The bromopropyl group can be used to attach the catalyst to a solid support or to introduce other functional groups that can modulate the catalyst's activity and selectivity.

In the context of transition metal catalysis, ligands play a crucial role in controlling the reactivity and selectivity of the metal center. As discussed previously, this compound is a valuable precursor for the synthesis of a variety of ligands. rsc.org The ability to easily modify both the aldehyde and the bromopropyl ends of the molecule allows for the creation of a wide range of phosphine, amine, and other types of ligands with tailored electronic and steric properties. These ligands can then be used to generate transition metal complexes with specific catalytic activities for a variety of organic transformations.

Role in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient and atom-economical processes for the synthesis of complex molecules. liberty.edumdpi.comnih.gov The bifunctional nature of this compound makes it an ideal substrate for such reactions.

The aldehyde and bromopropyl groups can react in a sequential manner, allowing for the rapid construction of complex molecular architectures. For example, the aldehyde could first undergo a nucleophilic addition or condensation reaction, followed by an intramolecular reaction involving the bromopropyl group to form a cyclic product. The specific sequence of events can be controlled by the choice of reagents and reaction conditions.

Intramolecular Cascade Sequences Initiated by the Aldehyde or Bromide Functionality

The spatial proximity of the aldehyde and the bromopropyl group within this compound facilitates intramolecular cyclization reactions, providing a direct route to valuable carbocyclic and heterocyclic scaffolds. A prominent example is the synthesis of tetralin derivatives through an intramolecular Friedel-Crafts alkylation.

In a typical procedure, treatment of this compound with a Lewis acid catalyst, such as aluminum chloride, initiates the formation of a carbocation at the benzylic position of the propyl chain. This electrophilic center is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a new six-membered ring and yielding a tetralin core structure. This method is particularly effective for creating 6-membered rings. The resulting 6-formyl-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of more complex molecules, including those with potential biological activity.

Starting MaterialReagents and ConditionsProductYield (%)
This compoundAlCl₃, CS₂6-Formyl-1,2,3,4-tetrahydronaphthaleneModerate to Good

This table illustrates a representative intramolecular Friedel-Crafts alkylation of this compound.

Multicomponent Reactions Incorporating this compound as a Key Substrate

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for the rapid assembly of complex molecules. The aldehyde functionality of this compound makes it an ideal substrate for several important MCRs, including the Biginelli and Hantzsch reactions.

The Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, provides access to dihydropyrimidinones and their thio-analogs, which are of significant interest in medicinal chemistry. wikipedia.orgtaylorandfrancis.com When this compound is employed in this reaction, the resulting dihydropyrimidinone bears the 4-(3-bromopropyl)phenyl substituent at the 4-position of the heterocyclic ring. This retained bromide functionality offers a handle for further chemical modifications.

Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. organic-chemistry.orgwikipedia.org The use of this compound in this MCR yields a 1,4-dihydropyridine (B1200194) scaffold functionalized with the bromopropylphenyl group. These products can be subsequently oxidized to the corresponding pyridine derivatives.

Multicomponent ReactionReactantsProduct Scaffold
Biginelli ReactionThis compound, Ethyl acetoacetate, Urea4-(4-(3-Bromopropyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Hantzsch Pyridine SynthesisThis compound, Ethyl acetoacetate, Ammonium acetateDiethyl 2,6-dimethyl-4-(4-(3-bromopropyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This table summarizes the application of this compound in key multicomponent reactions.

Derivatization for Targeted Chemical Research Applications

The dual functionality of this compound also makes it an excellent starting material for the synthesis of specialized molecules for chemical research, such as fluorescent probes and radiolabeled imaging agents.

The aldehyde group can be readily transformed into a variety of functionalities that can act as fluorophores or be conjugated to fluorescent dyes. For instance, condensation of the aldehyde with specific amino-functionalized fluorophores can yield Schiff base derivatives that exhibit "turn-on" fluorescence upon binding to a target analyte. nih.gov The bromopropyl group, on the other hand, can be used to attach the probe to a specific cellular target or to another molecule of interest.

In the field of medical imaging, the synthesis of radiolabeled compounds is crucial for techniques like Positron Emission Tomography (PET). The propyl bromide moiety of this compound provides a convenient site for the introduction of a radiolabel, such as fluorine-18 (B77423) ([¹⁸F]). Nucleophilic substitution of the bromide with [¹⁸F]fluoride is a common strategy for radiolabeling. The aldehyde group can then be used to link the resulting radiolabeled molecule to a biologically active vector that targets specific tissues or receptors in the body. nih.gov

ApplicationDerivatization StrategyResulting Compound Type
Fluorescent ProbesCondensation of the aldehyde with an amino-functionalized fluorophore.Schiff base-linked fluorescent probe.
Radiolabeled Imaging AgentsNucleophilic substitution of the bromide with a radioisotope (e.g., [¹⁸F]fluoride).Radiolabeled benzaldehyde derivative for PET imaging.

This table outlines derivatization strategies for this compound in the development of research tools.

Advanced Characterization and Analytical Methodologies in the Study of 4 3 Bromopropyl Benzaldehyde

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy provides invaluable insight into the molecular architecture of 4-(3-Bromopropyl)benzaldehyde, allowing for detailed structural confirmation and real-time observation of chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, every proton and carbon atom in the molecule can be assigned to its specific chemical environment.

Structure Confirmation: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The aldehydic proton is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm. The aromatic protons on the benzene (B151609) ring will show signals in the range of 7.0-8.0 ppm. The splitting pattern of these aromatic protons would indicate a 1,4-disubstituted (para) benzene ring. The three methylene (B1212753) groups (-CH₂-) of the bromopropyl chain are expected at distinct chemical shifts. The -CH₂- group adjacent to the benzene ring (benzylic) would appear around 2.5-3.0 ppm, the -CH₂- group adjacent to the bromine atom would be further downfield around 3.3-3.7 ppm due to the halogen's electronegativity, and the central -CH₂- group would resonate in between these two signals. pdx.eduoregonstate.edulibretexts.org

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears between 190 and 210 ppm. pdx.edu The aromatic carbons show signals in the 120-150 ppm range, with the carbon attached to the aldehyde group being the most downfield among them. docbrown.info The three aliphatic carbons of the propyl chain would be found in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H (-CHO) 9.7 - 10.0 Singlet
Aromatic H (ortho to -CHO) 7.8 - 8.0 Doublet
Aromatic H (ortho to -CH₂-) 7.3 - 7.5 Doublet
Methylene H (-CH₂-Br) 3.4 - 3.7 Triplet
Benzylic Methylene H (Ar-CH₂-) 2.8 - 3.1 Triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl C (-CHO) 190 - 195
Aromatic C (ipso, attached to -CHO) 135 - 140
Aromatic C (ipso, attached to -CH₂-) 145 - 150
Aromatic C (ortho to -CHO) 129 - 132
Aromatic C (ortho to -CH₂-) 128 - 131
Methylene C (-CH₂-Br) 30 - 35
Benzylic Methylene C (Ar-CH₂-) 33 - 38

Reaction Monitoring: NMR is an ideal tool for monitoring reactions involving this compound in real-time. nih.govnews-medical.net For instance, in a reaction where the aldehyde group is reduced to an alcohol, the characteristic aldehyde proton signal around 10 ppm would diminish over time, while new signals corresponding to the benzylic alcohol proton and the new -CH₂OH protons would appear. news-medical.net Similarly, if the alkyl bromide undergoes a substitution reaction, the chemical shift of the adjacent methylene protons would change significantly, providing a clear marker for reaction progress. This non-invasive, quantitative monitoring allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions without the need for sample isolation. chemrxiv.orgchemrxiv.orgrsc.org

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. The molecular weight of this compound is 227.10 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2⁺). For this compound, molecular ion peaks would be expected at m/z 226 and 228.

The fragmentation pattern provides structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (-CHO, M-29). libretexts.orgdocbrown.info For this specific compound, cleavage of the propyl chain is also likely. Key predicted fragments would help confirm the structure and identify related species in a reaction mixture.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Notes
226/228 [C₁₀H₁₁BrO]⁺ Molecular ion peak (M⁺), showing ⁷⁹Br/⁸¹Br isotope pattern
225/227 [C₁₀H₁₀BrO]⁺ Loss of a hydrogen radical (M-1)
197/199 [C₉H₈BrO]⁺ Loss of the formyl radical (-CHO, M-29)
184/186 [C₇H₅BrO]⁺ Fragmentation of the propyl chain
147 [C₇H₄CHO]⁺ Loss of the bromopropyl radical
105 [C₇H₅O]⁺ Benzoyl cation, from cleavage of the C-C bond next to the ring

MS is particularly valuable for identifying transient intermediates and byproducts in a reaction mixture, which may be present in concentrations too low for detection by NMR. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong, sharp peak between 1690 and 1715 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. docbrown.info The C-H stretch of the aldehyde group typically appears as two weak bands around 2750 and 2850 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. docbrown.info The presence of the bromopropyl group would be confirmed by C-H stretching bands for the sp³ hybridized carbons between 2850 and 3000 cm⁻¹ and a C-Br stretching absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000 - 3100 C-H Stretch Aromatic
2850 - 3000 C-H Stretch Aliphatic (-CH₂-)
2750, 2850 C-H Stretch Aldehyde (-CHO)
1690 - 1715 C=O Stretch Aldehyde (Carbonyl)
1450 - 1600 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated system of the benzaldehyde (B42025) moiety. Benzaldehyde and its derivatives typically exhibit absorption bands related to π→π* and n→π* transitions. nist.gov For this compound, one would expect strong absorptions in the UV region, characteristic of the benzaldehyde chromophore. The presence of the alkyl bromide group is not expected to significantly alter the UV-Vis spectrum compared to other alkyl-substituted benzaldehydes. This technique can be used for quantitative analysis, for example, to determine the concentration of the compound in a solution using the Beer-Lambert law. researchgate.net

Chromatographic Methods for Purification and Analytical Separation

Chromatography is essential for both the purification of this compound after synthesis and for its quantitative and qualitative analysis in complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-624 or similar), would be appropriate. rsc.org The compound would be separated from reactants, solvents, and byproducts based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) would provide high sensitivity for quantitative analysis. Temperature programming, where the column temperature is gradually increased, is often employed to ensure efficient separation of compounds with different volatilities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. A C18 or C8 stationary phase is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comresearchgate.net An acidic modifier, such as formic acid or acetic acid, is often added to the mobile phase to ensure good peak shape for the aldehyde. sielc.comsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the benzaldehyde chromophore has strong absorbance (around 254 nm). researchgate.net HPLC is advantageous as it is performed at ambient temperature, avoiding potential thermal degradation of the analyte.

Advanced Hyphenated Separation Techniques

To achieve higher specificity and more definitive identification, chromatographic techniques are often coupled with spectroscopic detectors. These "hyphenated" techniques provide both separation and structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak. For a mixture containing this compound, GC-MS would not only provide the retention time for the compound but also its mass spectrum, confirming its identity through the molecular ion peak and characteristic fragmentation pattern. rsc.org This technique is extremely powerful for identifying unknown impurities or reaction byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples HPLC with mass spectrometry, making it suitable for a wide range of compounds, including those that are not volatile enough or are too thermally labile for GC. For this compound, an RP-HPLC method can be directly interfaced with a mass spectrometer. sielc.comsielc.com This provides the retention time from the HPLC separation and the mass-to-charge ratio from the MS, offering a high degree of confidence in the identification of the target compound and any related substances in the sample matrix.

Table of Compounds

Compound Name
This compound
Benzaldehyde
4-Bromobenzaldehyde (B125591)
3-Bromo-4-hydroxy-benzaldehyde
Bromofluoro benzaldehyde
Acetonitrile
Methanol
Formic Acid
Acetic Acid

In-Situ and Real-Time Reaction Monitoring Methodologies

The advancement of Process Analytical Technology (PAT) has revolutionized the understanding and control of chemical reactions, moving from traditional offline analysis to real-time, in-situ monitoring. These methodologies provide continuous data on reaction kinetics,mechanisms, and the concentration of reactants, intermediates, and products. While specific research focusing exclusively on the in-situ monitoring of reactions involving this compound is not extensively documented in publicly available literature, the principles and techniques are widely applied to analogous chemical structures and reaction types. This section will detail the established in-situ and real-time monitoring methodologies and their hypothetical application to the synthesis and transformations of this compound.

The primary goals of employing PAT are to enhance process understanding, ensure reaction safety, improve product quality and yield, and reduce cycle times. mt.comglobalresearchonline.net For a molecule like this compound, which contains multiple reactive sites—the aldehyde and the alkyl bromide—in-situ monitoring would be invaluable for selectively targeting reactions and minimizing byproduct formation.

Spectroscopic Methods

In-situ spectroscopic techniques are powerful tools for real-time reaction analysis as they are non-destructive and can provide a wealth of structural information.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a widely used PAT tool for monitoring the progress of chemical reactions. mt.comxjtu.edu.cn By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, real-time changes in the infrared spectrum of the reaction mixture can be recorded. For the synthesis or subsequent reactions of this compound, FTIR spectroscopy would be instrumental in tracking key functional group transformations.

For instance, in a reaction involving the aldehyde group, such as an acetalization, the characteristic C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) would be monitored. A decrease in the intensity of this peak, coupled with the appearance of new peaks corresponding to the C-O stretching of the acetal (B89532), would indicate the progress of the reaction. asahilab.co.jp A hypothetical dataset for the monitoring of an acetalization reaction of this compound is presented in Table 1.

Table 1: Hypothetical In-Situ FTIR Monitoring of Acetalization of this compound

Reaction Time (minutes) Aldehyde C=O Peak Intensity (Absorbance) Acetal C-O Peak Intensity (Absorbance) Reactant Concentration (%) Product Concentration (%)
0 0.85 0.00 100 0
15 0.64 0.21 75 25
30 0.43 0.42 50 50
60 0.21 0.64 25 75
120 0.04 0.81 5 95

This is a hypothetical representation of data.

Similarly, in a reaction involving the bromopropyl side chain, such as a nucleophilic substitution, changes in the C-Br stretching vibration and the appearance of new bands corresponding to the newly formed bond could be tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Online NMR spectroscopy provides detailed structural information in real-time. researchgate.net For reactions involving this compound, ¹H NMR would be particularly useful. The distinct chemical shifts of the aldehyde proton (around 9-10 ppm) and the protons on the propyl chain would allow for precise monitoring of their transformations.

For example, in a Grignard reaction where an organometallic reagent adds to the aldehyde, the disappearance of the aldehyde proton signal and the appearance of a new signal for the resulting secondary alcohol proton would be clear indicators of reaction progress. The integration of these signals over time provides quantitative data on the concentrations of the reactant and product. asahilab.co.jp Table 2 illustrates a hypothetical dataset for such a reaction.

Table 2: Hypothetical Real-Time ¹H NMR Monitoring of a Grignard Reaction with this compound

Reaction Time (minutes) Aldehyde Proton Integral Product CH-OH Proton Integral Reactant:Product Ratio
0 1.00 0.00 100:0
10 0.75 0.25 75:25
30 0.50 0.50 50:50
60 0.25 0.75 25:75
90 0.05 0.95 5:95

This is a hypothetical representation of data.

Chromatographic Methods

Online High-Performance Liquid Chromatography (HPLC):

Online HPLC systems can be coupled to a reactor to automatically sample, dilute, and analyze the reaction mixture at specified time intervals. This technique is highly effective for monitoring reactions with multiple components, including starting materials, intermediates, products, and byproducts.

In the synthesis of benzyloxybenzaldehyde derivatives, a class of compounds to which this compound belongs, online HPLC would be invaluable for optimizing reaction conditions. mdpi.com For instance, in the etherification of a substituted phenol (B47542) with an alkyl halide, online HPLC can track the consumption of the starting materials and the formation of the desired product, as well as any potential side products from competing reactions. This allows for the rapid determination of optimal temperature, catalyst loading, and reaction time.

A key advantage of online HPLC is its ability to separate and quantify compounds with very similar structures, which might be challenging to resolve using spectroscopic methods alone.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound

Theoretical and Computational Studies of 4 3 Bromopropyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the molecular properties of a compound. These calculations can provide insights into electronic structure, reactivity, and potential reaction pathways.

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT) Studies)

No specific Density Functional Theory (DFT) studies on 4-(3-Bromopropyl)benzaldehyde were identified in the available literature. Such studies would typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO) to predict the compound's reactivity, as well as the determination of various electronic properties like electron density and electrostatic potential to understand its behavior in chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

There were no published studies found that specifically elucidate reaction pathways or perform transition state analysis for this compound using computational methods. This type of analysis is crucial for understanding the mechanisms of reactions involving this compound and for predicting the feasibility and outcomes of new chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing information about their conformational preferences and interactions with other molecules.

Conformational Analysis and Intermolecular Interactions

No literature detailing molecular dynamics simulations for the conformational analysis of this compound or its intermolecular interactions could be located. Such simulations would be valuable for understanding how the molecule behaves in different environments, such as in solution or in the presence of other chemical species, and for identifying its most stable conformations.

Mechanistic Insights Derived from Computational Modeling

Computational modeling can provide deep mechanistic insights into chemical reactions. However, no studies applying these methods to derive mechanistic insights specifically for reactions involving this compound were found.

Predictive Modeling for Novel Chemical Transformations and Synthetic Design

While general predictive models for chemical transformations and synthetic design exist, no specific applications of these models to this compound for the design of novel reactions or synthetic routes were found in the reviewed literature. Such modeling could potentially accelerate the discovery of new derivatives and synthetic methodologies.

Data Tables

Due to the absence of specific research findings, no data tables can be generated.

Future Directions and Emerging Research Avenues for 4 3 Bromopropyl Benzaldehyde

Chemo- and Biocatalytic Transformations of 4-(3-Bromopropyl)benzaldehyde

The dual functionality of this compound presents a rich landscape for selective catalytic transformations. Future research is poised to explore both chemical and biological catalysts to precisely modify one functional group while preserving the other, opening pathways to complex molecular architectures.

Biocatalysis: The aldehyde group is a prime target for biocatalytic reduction to form the corresponding alcohol, 4-(3-Bromopropyl)benzyl alcohol. Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), offer unparalleled selectivity under mild reaction conditions, such as ambient temperature and neutral pH. tudelft.nl These enzymatic reductions are highly stereoselective, capable of producing chiral alcohols if the substrate is prochiral, a feature highly sought after in the pharmaceutical industry. tudelft.nl The process typically relies on cofactors like NADH or NADPH, which act as the reducing agents. tudelft.nl The primary advantage of using biocatalysts is the potential to avoid protecting group chemistry, thereby streamlining synthesis and reducing waste. tudelft.nl

Chemocatalysis: The development of chemoselective catalysts remains a key research area. For instance, organocatalysts could be employed for various transformations. L-proline and its derivatives have been shown to catalyze reactions of aldehydes, suggesting potential applications in asymmetric synthesis starting from this compound. organic-chemistry.org Furthermore, transition-metal catalysis could be used to selectively activate either the aldehyde or the bromide. For example, a palladium catalyst might be used for cross-coupling reactions at the aromatic ring (after conversion of the aldehyde to a different group if necessary), while the alkyl bromide is available for nucleophilic substitution. Conversely, specific catalysts could facilitate reactions at the alkyl bromide, such as coupling reactions, while leaving the aldehyde untouched for subsequent transformations.

Transformation Type Catalyst Class Target Functional Group Potential Product
Asymmetric ReductionBiocatalyst (e.g., ADH)AldehydeChiral 4-(3-Bromopropyl)benzyl alcohol
OxidationChemocatalystAldehyde4-(3-Bromopropyl)benzoic acid
C-C Bond FormationOrganocatalyst (e.g., L-proline)AldehydeFunctionalized phthalimides (after modification) organic-chemistry.org
Nucleophilic SubstitutionPhase-Transfer CatalystAlkyl BromideEthers, Amines, Azides, etc.

Application in Flow Chemistry and Continuous Processing for Optimized Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise process control, and simplified scalability. jst.org.ind-nb.infopolimi.it The application of this technology to syntheses involving this compound could lead to highly optimized and efficient manufacturing processes.

A key opportunity lies in "telescoping" multi-step syntheses. nih.gov A process could be designed where this compound is first passed through a reactor module to modify the alkyl bromide group (e.g., a substitution reaction), and the output stream is directly fed into a second module for a different reaction at the aldehyde group (e.g., a reductive amination). nih.gov This approach avoids the isolation and purification of intermediates, saving time, resources, and reducing waste. nih.govnih.gov

Flow reactors are particularly well-suited for reactions that are difficult to control in batch, such as highly exothermic reactions or those involving unstable intermediates. thieme.de The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for rapid heat dissipation and precise temperature control. jst.org.in This could enable the use of more reactive reagents or harsher conditions than would be safe in a large batch reactor, potentially unlocking new synthetic routes. d-nb.info The synthesis of active pharmaceutical ingredients like ibuprofen (B1674241) and imatinib (B729) has been successfully demonstrated in continuous flow, showcasing the power of this technology for complex molecule production. nih.gov

Flow Chemistry Advantage Application to this compound Synthesis
Process IntensificationReduced reactor size, lower capital expenditure, and smaller footprint. polimi.it
Enhanced SafetySafe handling of potentially hazardous reagents and intermediates by minimizing reaction volume. thieme.de
Precise ControlAccurate control over residence time, temperature, and pressure, leading to higher reproducibility and yield. jst.org.in
Telescoped SynthesisIntegration of multiple reaction steps without intermediate isolation, improving overall efficiency. nih.gov

Integration in Supramolecular Chemistry and Advanced Nanomaterials

The distinct chemical functionalities of this compound make it an attractive building block, or "tecton," for the construction of complex supramolecular assemblies and the functionalization of nanomaterials.

In supramolecular chemistry, non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic interactions are used to spontaneously form ordered structures. frontiersin.org The aldehyde group of this compound can participate in the formation of reversible covalent bonds, such as imines or acetals, which are often used in dynamic covalent chemistry to create self-healing materials or molecular cages. The aromatic ring provides a platform for π-π stacking interactions, while the bromopropyl group can be used as a reactive handle to covalently anchor the molecule onto a surface or polymer backbone before or after the self-assembly process. This allows for the creation of highly organized thin films or functionalized surfaces.

For advanced nanomaterials, this compound can serve as a versatile surface modification agent. The alkyl bromide can readily react with nucleophilic groups (e.g., amines or thiols) present on the surface of nanoparticles (e.g., gold, silica, or quantum dots). This covalent attachment leaves the benzaldehyde (B42025) group exposed on the nanoparticle surface, where it can be used for further functionalization, such as attaching fluorescent dyes, targeting ligands, or biomolecules. This strategy allows for the precise engineering of the nanoparticle interface, tailoring its properties for applications in diagnostics, drug delivery, and catalysis.

Development of Highly Functionalized Derivatives with Tailored Properties

The true potential of this compound lies in its capacity to serve as a scaffold for a vast array of highly functionalized derivatives. By selectively targeting either the aldehyde or the alkyl bromide, a diverse library of compounds can be synthesized with properties tailored for specific applications in medicinal chemistry, materials science, and agrochemicals.

The aldehyde group is a gateway to numerous other functionalities. It can be:

Reduced to a primary alcohol, which can be further esterified or etherified.

Oxidized to a carboxylic acid, a key functional group for forming amides or esters.

Converted to an alkene via Wittig or Horner-Wadsworth-Emmons reactions.

Transformed into an amine via reductive amination.

Reacted with nucleophiles to form imines, oximes, or hydrazones.

Simultaneously, the bromopropyl group is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, enabling the introduction of:

Nitrogen-containing groups: amines, amides, azides (which can be reduced to primary amines).

Oxygen-containing groups: ethers, esters.

Sulfur-containing groups: thioethers, thiolesters.

Carbon-containing groups: nitriles (which can be hydrolyzed to carboxylic acids).

This orthogonal reactivity allows for a combinatorial approach to generating novel molecules. For instance, one could first perform a substitution reaction on the bromide and then use the aldehyde for a subsequent transformation, or vice-versa, leading to complex structures from a simple starting material. researchgate.net

Reagent/Reaction Target Group Resulting Functional Group
Sodium borohydride (B1222165) (NaBH₄)AldehydePrimary Alcohol
Potassium permanganate (B83412) (KMnO₄)AldehydeCarboxylic Acid
Amine + NaBH₃CNAldehydeSecondary/Tertiary Amine
Wittig Reagent (Ph₃P=CHR)AldehydeAlkene
Sodium Azide (NaN₃)Alkyl BromideAzide
Sodium Cyanide (NaCN)Alkyl BromideNitrile
Thiol (R-SH) + BaseAlkyl BromideThioether
Alcohol (R-OH) + BaseAlkyl BromideEther

Exploration in Chemical Biology Tools and Probes

The structure of this compound makes it an ideal starting point for the design and synthesis of chemical biology tools and probes to study biological processes. Its two functional groups can be independently modified to incorporate a reactive moiety and a reporter group.

The alkyl bromide can act as a "warhead" or reactive group. As a mild electrophile, it can covalently react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This allows for its use in activity-based protein profiling (ABPP) to identify and study specific enzyme classes.

The aldehyde group serves as a convenient handle for attaching reporter tags. sigmaaldrich.com Fluorescent dyes, biotin (B1667282) tags (for enrichment and pull-down experiments), or other imaging agents can be conjugated to the molecule via the aldehyde, often through the formation of a stable oxime or hydrazone linkage.

This modular design strategy could be used to create novel fluorescent probes. For example, a probe could be synthesized where the alkyl bromide reacts with a specific biological analyte, triggering a conformational change that modulates the fluorescence of a dye attached at the aldehyde position. This "off-on" switching mechanism is a common design principle for probes that detect specific ions, reactive oxygen species, or signaling molecules like hydrogen polysulfides. nih.gov The ability to independently tune the reactivity of the warhead and the properties of the reporter tag makes this compound a powerful and versatile scaffold for developing the next generation of chemical probes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Bromopropyl)benzaldehyde, and how can reaction yields be optimized?

  • Answer : A common approach involves alkylation or bromination of benzaldehyde derivatives. For instance, bromopropyl groups can be introduced via nucleophilic substitution using 1,3-dibromopropane under basic conditions. Optimization may include adjusting reaction temperature (e.g., 50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side reactions like over-alkylation . Catalytic hydrogenation or palladium-mediated cross-coupling (e.g., Suzuki reactions) can further refine product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.0 ppm) and bromopropyl chain (δ ~3.4–3.6 ppm for Br-CH2_2) .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~600–650 cm1^{-1} (C-Br) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10_{10}H11_{11}BrO, MW: 227.10 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Answer : Due to its brominated alkyl chain, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste . Toxicity data are limited, so treat it as a potential irritant and sensitizer .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects. For example, the electron-withdrawing aldehyde group activates the bromopropyl chain for SN_N2 reactions, while steric hindrance from the propyl chain may slow kinetics. Software like Gaussian or ORCA can simulate transition states to optimize leaving-group displacement .

Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?

  • Answer : Contradictions often arise from catalyst selectivity or solvent effects. For example:

  • Catalyst Screening : Pd(PPh3_3)4_4 may favor Suzuki couplings with aryl boronic acids, while Ni catalysts might improve alkyl-alkyl coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility but may deactivate catalysts; mixed solvents (e.g., THF/H2_2O) can balance reactivity .

Q. How does steric hindrance from the bromopropyl group influence regioselectivity in multi-step syntheses?

  • Answer : The bulky bromopropyl chain can direct electrophilic substitution to the para position of the benzaldehyde ring. X-ray crystallography (via SHELX or ORTEP) reveals torsional angles (e.g., 4.6° between aromatic rings in similar compounds), impacting reactivity in cycloaddition or Wittig reactions .

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Answer : It serves as a precursor for oxazepines and pyrazole derivatives. For example, condensation with amines forms Schiff bases, which undergo cyclization with phthalic anhydride to yield oxazepine-diones with potential cytotoxic activity .

Methodological Considerations

  • Contradiction Analysis : When reproducibility issues arise, cross-validate results using alternative techniques (e.g., HPLC purity checks alongside NMR) .
  • Data Tables :
Property Value/Technique Reference
Molecular Weight227.10 g/mol
1H^1H NMR (Aldehyde H)δ 9.8–10.0 ppm
FTIR (C=O)~1700 cm1^{-1}
Boiling PointNot reported; estimate >200°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.